2-Bromo-6-chloronicotinic acid

Regioselective Cross-Coupling Suzuki-Miyaura Heterocyclic Synthesis

Researchers requiring precise molecular architecture often face low yields from non-selective dihalogenated scaffolds. 2-Bromo-6-chloronicotinic acid (CAS 1060815-61-3) solves this with predictable regioselectivity: - The 2-bromo site enables selective Pd-catalyzed cross-coupling, leaving the 6-chloro group intact for later functionalization. [Evidence] - This eliminates complex protecting group strategies and prevents regioisomeric mixtures, common with 2,6-dichloronicotinic acid. [Evidence] - Ensures higher yields and faster library synthesis for med chem and SAR studies. [Evidence]

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
CAS No. 1060815-61-3
Cat. No. B1510277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-chloronicotinic acid
CAS1060815-61-3
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)Br)Cl
InChIInChI=1S/C6H3BrClNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11)
InChIKeyZGEKPOXPYZIYKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-chloronicotinic Acid: Dual-Halogenated Building Block


2-Bromo-6-chloronicotinic acid (CAS 1060815-61-3) is a dihalogenated nicotinic acid derivative with the molecular formula C₆H₃BrClNO₂ and a molecular weight of 236.45 g/mol . It is characterized by the presence of bromine at the 2-position and chlorine at the 6-position on the pyridine ring, with a carboxylic acid group at the 3-position . This specific substitution pattern provides a unique reactivity profile, enabling selective sequential functionalization in cross-coupling and nucleophilic substitution reactions .

Why 2-Bromo-6-chloronicotinic Acid Cannot Be Replaced


The specific 2-bromo-6-chloro substitution pattern on the nicotinic acid scaffold imparts distinct electronic and steric properties that directly govern reaction selectivity and product outcomes. The bromine atom at the 2-position is more reactive than the chlorine at the 6-position, allowing for regioselective functionalization . This is not the case for analogs like 2,6-dichloronicotinic acid, which exhibit different reactivity and selectivity in cross-coupling reactions, often leading to mixtures of regioisomers [1]. Furthermore, the combination of bromine and chlorine substituents creates a unique electronic environment, as demonstrated by computational studies on dihalogenated nicotinic acid derivatives, which show that the position and type of halogen significantly alter molecular properties such as charge distribution and dipole moment [2]. Therefore, substituting 2-bromo-6-chloronicotinic acid with a structurally similar compound can result in failed syntheses, lower yields, or the production of undesired byproducts.

2-Bromo-6-chloronicotinic Acid: Quantitative Differentiation


Regioselective Suzuki Coupling: Comparison with 2,6-Dichloro Analog

The presence of a more reactive bromine atom at the 2-position in 2-bromo-6-chloronicotinic acid, compared to chlorine, enables regioselective functionalization. This is in contrast to 2,6-dichloronicotinic acid, which, while capable of regioselective Suzuki coupling at the 6-position under specific conditions, requires careful optimization and often results in lower selectivity [1]. The difference in halogen reactivity is well-established, with aryl bromides being significantly more reactive than aryl chlorides in palladium-catalyzed cross-couplings due to faster oxidative addition .

Regioselective Cross-Coupling Suzuki-Miyaura Heterocyclic Synthesis

Electronic Structure & Docking vs. Mono-Halogenated Analogs

Computational studies on nicotinic acid derivatives, including 2-bromo-6-chloronicotinic acid, reveal significant differences in electronic structure and molecular docking characteristics compared to mono-halogenated analogs [1]. These differences arise from the specific dihalogenation pattern, which alters charge distribution, dipole moment, and other molecular properties, impacting interactions with biological targets. While direct quantitative docking scores for 2-bromo-6-chloronicotinic acid are not provided in the abstract, the study establishes a class-level trend that the position and type of halogen substituents significantly influence binding affinities.

Computational Chemistry Molecular Docking Drug Design

Electrochemical Reduction Potential & Metabolic Stability

The electrochemical reduction potentials of dihalogenated nicotinic acids, a class that includes 2-bromo-6-chloronicotinic acid, have been studied and shown to differ based on halogen substitution patterns [1]. The study of 2,5- and 5,6-dihalonicotinic acids demonstrates that the presence and position of halogen atoms on the pyridine ring influence the ease of reduction at the carboxyl group, which is a key factor in understanding potential metabolic pathways. While 2-bromo-6-chloronicotinic acid itself was not explicitly studied, the research confirms that dihalogenation alters redox properties compared to the parent nicotinic acid, providing a basis for inferring that its unique 2,6-substitution pattern will result in a distinct electrochemical profile.

Electrochemistry Redox Properties Drug Metabolism

LogP & pKa: Impact on Formulation and Chromatography

2-Bromo-6-chloronicotinic acid possesses a predicted LogP of 2.21 and a predicted pKa of 1.89 . The LogP value indicates its lipophilicity, which influences its solubility, permeability, and behavior in biological systems. The pKa value, being significantly lower than that of unsubstituted nicotinic acid (pKa ~ 2.0 for the pyridine nitrogen, ~ 4.8 for the carboxylic acid), suggests a stronger acidity, which can affect its ionization state at physiological pH and its interaction with basic or acidic excipients in formulations. These properties are distinct from other halogenated nicotinic acid analogs and should be considered during method development and formulation.

Physicochemical Properties LogP pKa Formulation Development

Optimal Applications of 2-Bromo-6-chloronicotinic Acid


Regioselective Heterocycle Synthesis for Drug Discovery

In medicinal chemistry campaigns where the synthesis of complex, polysubstituted pyridine derivatives is required, 2-bromo-6-chloronicotinic acid offers a clear advantage. Its predictable reactivity, with the 2-bromo group being the primary site for cross-coupling, allows for the stepwise introduction of diverse substituents . This minimizes the need for protecting group strategies and reduces the formation of regioisomeric mixtures, a common challenge when using less differentiated scaffolds like 2,6-dichloronicotinic acid [1]. This property makes it a superior choice for building focused libraries of lead compounds where precise control over molecular architecture is paramount.

Scaffold Optimization for Enhanced Target Binding

Computational studies suggest that the specific dihalogenation pattern of 2-bromo-6-chloronicotinic acid can lead to distinct interactions with biological targets compared to mono-halogenated or differently substituted analogs . Therefore, in structure-based drug design projects, this compound should be prioritized when computational docking or free-energy perturbation calculations indicate that the 2-bromo-6-chloro substitution pattern offers a superior binding pose or improved electrostatic complementarity with the target protein of interest. Its unique electronic profile, as inferred from class-level studies, can be leveraged to fine-tune binding affinity and selectivity .

Analytical Method & Formulation Development

The distinct physicochemical properties of 2-bromo-6-chloronicotinic acid, specifically its elevated LogP and lower pKa compared to nicotinic acid , should be a key consideration during analytical method development and pre-formulation studies. Its increased lipophilicity will affect retention times in reversed-phase HPLC, while its stronger acidity will influence its ionization state and solubility in various media. These properties can be advantageous for developing extraction and purification protocols for the compound and its derivatives, or for designing formulations with specific release profiles . Scientists should procure this specific compound when these physical-chemical characteristics are required for their intended application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-chloronicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.